molecular formula C21H19ClN4OS B2872280 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride CAS No. 1185134-48-8

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride

Cat. No.: B2872280
CAS No.: 1185134-48-8
M. Wt: 410.92
InChI Key: JEKOSXVUTIXVMI-UHFFFAOYSA-N
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Description

The target compound features a bicyclic thiazolo[5,4-c]pyridine core fused with a benzyl group at position 5 and a 4-cyanobenzamide moiety at position 2. The hydrochloride salt enhances solubility for pharmacological applications. While detailed pharmacological data are unavailable, structural analogs provide insights into structure-activity relationships (SAR) .

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS.ClH/c22-12-15-6-8-17(9-7-15)20(26)24-21-23-18-10-11-25(14-19(18)27-21)13-16-4-2-1-3-5-16;/h1-9H,10-11,13-14H2,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKOSXVUTIXVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H15N3SC_{13}H_{15}N_3S, and it has a molecular weight of 230.33 g/mol. The compound appears as a solid with a purity of 95% .

The biological activity of this compound has been linked to its interaction with various biological pathways. Notably, it has shown potential as an inhibitor of certain kinases involved in cell signaling pathways. For instance, compounds structurally related to this compound have been identified as potent inhibitors of JNK (c-Jun N-terminal kinase) pathways, which are crucial in regulating apoptosis and cellular stress responses .

Antitumor Activity

Recent studies have indicated that derivatives of the thiazolo[5,4-c]pyridine scaffold exhibit significant antitumor properties. For example, compounds with similar structures have demonstrated high cytotoxicity against various cancer cell lines through both 2D and 3D culture systems. The effectiveness was measured using MTS assays and BrdU proliferation assays .

Table 1: Antitumor Activity of Related Compounds

Compound IDCell LineIC50 (μM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.972D
Compound 8NCI-H3586.48 ± 0.113D
Compound 9MRC-5 (Fibroblast)>202D

Antimicrobial Activity

In addition to its antitumor properties, the compound's derivatives have also been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing included standard methods such as broth microdilution, which revealed varying degrees of efficacy against strains like Escherichia coli and Staphylococcus aureus .

Case Studies

  • Case Study on Antitumor Effects : A study evaluated the effects of a related compound on lung cancer cell lines (A549, HCC827). Results indicated that the compound significantly inhibited cell proliferation at low micromolar concentrations .
  • Case Study on Kinase Inhibition : Another investigation focused on the inhibition of JNK pathways by thiazolo[5,4-c]pyridine derivatives. X-ray crystallography revealed unique binding modes that enhance their selectivity against specific kinases .

Comparison with Similar Compounds

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride

  • Substituent : 4-(tert-butyl)benzamide.
  • Molecular Formula : C₂₄H₂₈ClN₃OS.
  • Average Mass : 442.018 g/mol.
  • Compared to the cyano group in the target compound, tert-butyl is electron-donating, which may alter electronic interactions with target receptors.
  • Relevance : This analog highlights the impact of hydrophobic substituents on physicochemical properties .

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide Hydrochloride

  • Substituent : Cyclohexanecarboxamide.
  • Key Differences: Replaces the aromatic benzamide with a conformationally flexible cyclohexane ring. The absence of a para-substituent (e.g., cyano or tert-butyl) simplifies the electronic profile.
  • Commercial Availability : Supplied by Shenzhen Hygieia Biotech Co., Ltd., indicating its use as a research intermediate .

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide Hydrochloride

  • Substituent : 2-(4-fluorophenyl)acetamide.
  • Key Differences :
    • The acetamide linker introduces additional flexibility compared to the rigid benzamide in the target compound.
    • The 4-fluoro group on the phenyl ring is mildly electron-withdrawing and may enhance metabolic stability via reduced oxidative metabolism.
  • Commercial Availability : Supplied by Service Chemical Inc. (Germany), suggesting its utility in medicinal chemistry optimization .

Data Table: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Average Mass (g/mol) Key Substituent Property
Target: N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride 4-cyanobenzamide (Inferred*) (Inferred*) Electron-withdrawing (CN)
Analog 1: N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride 4-(tert-butyl)benzamide C₂₄H₂₈ClN₃OS 442.018 Hydrophobic, electron-donating
Analog 2: N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride Cyclohexanecarboxamide (Not provided) (Not provided) Flexible, non-aromatic
Analog 3: N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride 2-(4-fluorophenyl)acetamide (Not provided) (Not provided) Flexible, halogenated

*Inferred target molecular formula: ~C₂₁H₁₉ClN₄OS (exact mass requires experimental validation).

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